Physicochemical Profiling and Pharmaceutical Applications of Sodium Bitartrate Monohydrate (SBTMH)
Physicochemical Profiling and Pharmaceutical Applications of Sodium Bitartrate Monohydrate (SBTMH)
Executive Summary
Sodium bitartrate monohydrate (SBTMH), chemically designated as C4H7NaO7 (or C4H5NaO6⋅H2O ), is a highly versatile organometallic compound[1][2]. While historically recognized for its utility in the food industry, its unique crystallographic architecture and thermodynamic stability have positioned it as a critical material in both nonlinear optics (NLO) and advanced pharmaceutical drug development[3][4]. This whitepaper provides an in-depth technical synthesis of its physicochemical properties, structural causality, and field-proven experimental protocols.
Molecular and Crystallographic Architecture
The functional utility of SBTMH is deeply rooted in its crystal lattice. SBTMH crystallizes in the orthorhombic crystal system, belonging to the non-centrosymmetric space group P212121 [3][5].
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Causality of Optical Properties: The lack of an inversion center in the P212121 space group is the fundamental crystallographic prerequisite for second-order nonlinear optical (NLO) properties, enabling phenomena such as second-harmonic generation (SHG)[3].
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Hydration Mechanics: The "monohydrate" designation indicates that each molecule of sodium hydrogen tartrate is associated with exactly one water molecule[6]. This water molecule is incorporated directly into the crystal structure via a network of hydrogen bonds, which stabilizes the organometallic complex and influences its solubility profile[5][6].
Crystallographic Data Summary
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [5] |
| Space Group | P212121 | [3][5] |
| Lattice Parameters | a=5.096A˚,b=8.966A˚,c=11.088A˚ | [7] |
| Calculated Density | 1.895 g/cm3 | [5] |
Physicochemical & Thermodynamic Profiling
Understanding the thermodynamics and phase transitions of SBTMH is critical for its application in high-temperature manufacturing or drug formulation.
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Thermal Stability: Thermogravimetric and Differential Thermal Analysis (TGA/DTA) demonstrates that SBTMH is highly stable up to its melting point. Depending on the heating rate and methodology (e.g., capillary tube method vs. automated DTA), the melting point is recorded between 253 °C and 263 °C[5][8]. Beyond this threshold, the compound undergoes endothermic decomposition.
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Aqueous Solubility & Acid-Base Chemistry: SBTMH is readily soluble in water (approximately 50 g/L at 20 °C) but remains insoluble in organic solvents like ethanol[9][10]. In solution, it exhibits a slightly acidic nature due to the dissociation of the hydrogen tartrate ion[6].
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Buffering Capacity: The molecule possesses dual pKa values of 3.04 and 4.37[10]. This specific proton-exchange capacity allows it to act as a highly effective buffering agent in the pH range of 3.0–4.5[10].
Pharmaceutical and Drug Development Applications
In the realm of pharmaceutical sciences, SBTMH is leveraged for its precise chemical predictability:
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Formulation Excipient & Buffer: Many active pharmaceutical ingredients (APIs) are highly sensitive to pH fluctuations. SBTMH is utilized as a buffering agent in biochemical assays and liquid formulations to maintain optimal pH levels, thereby preventing API degradation and enhancing bioavailability[4][6].
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Chiral Scaffold for Catalysis: The inherent chirality of the L-tartrate moiety provides an invaluable structural scaffold. In drug discovery, it is frequently used to synthesize chiral ligands for asymmetric metal catalysis, ensuring high enantioselectivity during the production of complex pharmaceutical intermediates[11].
Caption: Mechanism of SBTMH as a pharmaceutical buffering agent for API stability.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols outline the standard methodologies for synthesizing and characterizing SBTMH.
Protocol 1: Bulk Single Crystal Growth via Slow Cooling Method
The slow cooling method is preferred over rapid evaporation as it tightly controls supersaturation, preventing lattice defects and ensuring high optical transparency[3].
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Solution Preparation: Dissolve high-purity sodium bitartrate monohydrate powder in deionized water at ambient temperature until a fully saturated solution is achieved.
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Filtration: Pass the saturated solution through a fine Whatman filter paper into a crystallizer. Causality: Removing microscopic suspended impurities prevents unwanted spontaneous nucleation sites, ensuring the growth of a single, uniform crystal.
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Controlled Supersaturation: Place the crystallizer in a constant temperature water bath. Initiate a highly controlled cooling profile at a rate of 0.5∘C/day [3].
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Harvesting: After an incubation period of 15–20 days, carefully extract the optically transparent bulk single crystals (typical dimensions ∼13×4×4 mm3 ) and dry them under ambient conditions[3].
Caption: Workflow of SBTMH single crystal growth via the slow cooling method.
Protocol 2: Thermal Characterization (TGA/DTA)
Thermal analysis validates the structural integrity and hydration state of the crystal.
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Sample Preparation: Mechanically crush the harvested SBTMH crystals into a fine, homogenous powder to ensure uniform heat distribution during the assay.
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Crucible Loading: Load approximately 5 mg to 10 mg of the powdered sample into an alumina ( Al2O3 ) crucible. Use an empty alumina crucible as the thermodynamic reference.
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Heating Profile: Subject the sample to a temperature sweep from 25∘C to 700∘C at a strict heating rate of 5∘C/min under a continuous nitrogen purge.
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Data Acquisition: Monitor the thermogravimetric (TG) weight loss curve to identify the dehydration of the monohydrate water molecule, and analyze the differential thermal analysis (DTA) curve to pinpoint the sharp endothermic peak corresponding to the melting point ( ∼253∘C−263∘C )[5][8].
Comprehensive Quantitative Data Summary
| Property | Specification | Clinical / Technical Implication |
| Molecular Weight | 190.08 g/mol | Standardizes molarity for precise buffer formulations. |
| Melting Point | 253∘C−263∘C | Ensures stability during high-heat pharmaceutical processing. |
| Optical Band Gap | 5.5 eV | Confirms dielectric nature; suitable for optical windows. |
| pKa Values | 3.04 and 4.37 | Ideal for buffering mildly acidic drug formulations. |
| Aqueous Solubility | ∼50 g/L at 20∘C | Allows for high-concentration liquid excipient integration. |
References
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[2] Sodium bitartrate monohydrate | C4H7NaO7 | CID 76965350 - PubChem. National Institutes of Health (NIH).[Link]
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[8] Sigma-Aldrich - Safety Data Sheet: Sodium bitartrate monohydrate. Geneseo.edu.[Link]
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[3] Synthesis and growth of sodium bitartrate monohydrate a new organometallic nonlinear optical single crystal. ResearchGate.[Link]
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[7] Nucleation, growth and characterization of semiorganic nonlinear optical crystal sodium acetate doped L-tyrosine. ResearchGate.[Link]
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[5] Gel Growth and Characterization of Sodium Hydrogen Tartrate Monohydrate Organo-Metallic Single Crystal. Science Alert.[Link]
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[9] Sodium tartrate monobasic monohydrate - ChemBK. ChemBK.[Link]
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